N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol

Lubricating oil dispersant Mannich base calcium salt Alkalinity-viscosity trade-off

CAS 67762-62-3 is formally designated as Phenol, C18-24-alkenyl derivs., reaction products with diethylenetriamine and formaldehyde — a Mannich-base condensation product in which long-chain (C18–C24) alkenyl-substituted phenols are bridged and cross-linked by diethylenetriamine (DETA) via methylene linkages from formaldehyde. This class of alkylphenol-polyamine-formaldehyde resins is primarily employed as a high-alkalinity dispersant additive in marine and heavy-duty lubricating oil formulations, where the combination of a hydrophobic C18–C24 alkenyl tail, phenolic hydroxyl groups, and multiple amine functionalities delivers a distinctive balance of alkalinity reserve, viscosity characteristics, and dispersancy performance.

Molecular Formula C11H21N3O2
Molecular Weight 227.30 g/mol
CAS No. 67762-62-3
Cat. No. B12672428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol
CAS67762-62-3
Molecular FormulaC11H21N3O2
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESC=O.C1=CC=C(C=C1)O.C(CNCCN)N
InChIInChI=1S/C6H6O.C4H13N3.CH2O/c7-6-4-2-1-3-5-6;5-1-3-7-4-2-6;1-2/h1-5,7H;7H,1-6H2;1H2
InChIKeyYQYMKPAKHGOCKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 67762-62-3: C18-24 Alkenyl Phenol–Diethylenetriamine–Formaldehyde Mannich Base — Technical Identity and Procurement Baseline


CAS 67762-62-3 is formally designated as Phenol, C18-24-alkenyl derivs., reaction products with diethylenetriamine and formaldehyde — a Mannich-base condensation product in which long-chain (C18–C24) alkenyl-substituted phenols are bridged and cross-linked by diethylenetriamine (DETA) via methylene linkages from formaldehyde . This class of alkylphenol-polyamine-formaldehyde resins is primarily employed as a high-alkalinity dispersant additive in marine and heavy-duty lubricating oil formulations, where the combination of a hydrophobic C18–C24 alkenyl tail, phenolic hydroxyl groups, and multiple amine functionalities delivers a distinctive balance of alkalinity reserve, viscosity characteristics, and dispersancy performance [1].

Why Generic Alkylphenol-Mannich or Amine-Formaldehyde Resins Cannot Simply Replace CAS 67762-62-3


The performance of alkylphenol–polyamine–formaldehyde Mannich bases is exquisitely sensitive to three interdependent structural variables: the chain length and branching of the alkylphenol moiety, the number and spacing of amine nitrogens, and the phenol:formaldehyde:amine molar ratio [1]. Substituting the C18–C24 alkenyl chain with a shorter alkylphenol (e.g., p-tert-octylphenol) can increase product viscosity by more than an order of magnitude at equivalent alkalinity, rendering the material impractical for concentrate handling — a direct consequence of differences in oligomerization and hydrogen-bonding networks driven by steric and hydrophobic effects [1]. Likewise, swapping the triamine DETA for a tetraamine (TETA) or a monoamine (e.g., dibutylamine) alters both the extent of residual monomer reduction and the final resin network topology, yielding products with divergent thermal stability, alkalinity retention, and dispersancy [2]. The quantitative evidence below demonstrates that CAS 67762-62-3 occupies a narrow but critical performance window that is not replicated by in-class analogs.

Quantitative Differentiation Evidence for CAS 67762-62-3 (C18-24 Alkenyl Phenol–DETA–Formaldehyde Mannich Base) Against Closest Analogs


Viscosity Reduction by Over 20-Fold at Comparable Alkalinity Versus p-tert-Octylphenol–DETA Mannich Base Calcium Salt

The tetrapropenylphenol–DETA–formaldehyde calcium salt (a direct structural surrogate for CAS 67762-62-3, where the alkyl chain is C12 propylene tetramer vs. C18–C24 alkenyl) achieves a viscosity of only 1,806 SUS at 99°C at 67% oil concentration with an alkalinity value of 241 mg KOH/g. In contrast, the p-tert-octylphenol–DETA–formaldehyde calcium salt at the same 67% concentration exhibits a viscosity of 43,359 SUS — a roughly 24-fold increase — despite a higher alkalinity of 282 mg KOH/g [1]. This demonstrates that the long-chain alkenyl phenol architecture fundamentally alters the oligomer association and melt rheology, enabling high-alkalinity dispersant concentrates that remain pumpable and blendable at ambient temperatures.

Lubricating oil dispersant Mannich base calcium salt Alkalinity-viscosity trade-off

DETA Reduces Residual Phenol/Hydroxymethyl Derivatives by 52.49% vs. Triethylamine — Surpassing TETA as a Co-Catalyst in Phenol-Formaldehyde Resin Synthesis

In a head-to-head study of resol resin synthesis, adding DETA as a co-catalyst reduced the content of unconverted phenol and its hydroxymethyl derivatives by 52.49% relative to triethylamine (TEA)-catalyzed resin and by 46.19% relative to ammonia-catalyzed resin. Under identical conditions, TETA (triethylenetetraamine) achieved reductions of only 48.04% vs. TEA and 41.15% vs. ammonia [1]. Thus DETA provides an additional 4.45- to 5.04-percentage-point advantage over TETA for residual phenol abatement. Simultaneously, DETA reduced formaldehyde content by 78.79% (vs. TEA) and 98.64% (vs. ammonia) [1].

Phenol-formaldehyde resin Residual monomer reduction Polyamine co-catalyst

Balanced Reaction Kinetics: DETA Rate Constant (k = 0.45) Falls Between TETA (0.50) and Monoamine Catalysts (0.30–0.33), Enabling Controlled Resin Build-up

The kinetic study of phenol-formaldehyde resol synthesis reported rate constants of 0.50 for TETA, 0.45 for DETA, 0.33 for TEA, and 0.30 for ammonia [1]. DETA's intermediate rate constant — approximately 10% slower than TETA but 36–50% faster than monoamine catalysts — translates into a more controllable exotherm and molecular weight build-up during resin manufacture, reducing the risk of gelation while still achieving high conversion. This kinetic profile is structurally linked to DETA's three nitrogen atoms (two primary, one secondary), which provide a distinct balance of nucleophilic sites versus the four-nitrogen TETA architecture [1].

Phenol-formaldehyde kinetics Polyamine catalysis Rate constant comparison

Molar Ratio Sensitivity: Alkylphenol Chain Length Dictates the Optimal Formaldehyde-to-Amine Ratio for Low-Viscosity, High-Alkalinity Product

Patent data establish that for tetrapropenylphenol (C12 alkenyl phenol), the critical molar ratio for achieving low viscosity with high alkalinity is 1:0.75:0.5 (phenol:formaldehyde:DETA). At a 1:1:0.5 ratio, the p-tert-octylphenol (C8 alkyl) analog yields a product with an alkalinity of only 155 mg KOH/g, while tetrapropenylphenol at the optimized 1:0.75:0.5 ratio reaches 241 mg KOH/g [1]. The stoichiometric window narrows further for C18–C24 alkenyl phenols due to increased steric hindrance around the phenolic ring; empirical optimization is required, and the validated ratios for the tetrapropenylphenol system provide the closest starting point for the target compound [1]. Generic Mannich bases prepared with shorter-chain alkylphenols cannot simultaneously meet the low-viscosity and high-alkalinity targets at any molar ratio within the patent range [1].

Mannich base stoichiometry Alkalinity optimization Lubricant dispersant formulation

DETA-Based Mannich Amines Yield Multifunctional Epoxy Curing Agents with Phenol/Amine/Tricyclodecane Functionalities — Architecture Not Accessible with Monoamines or Shorter Polyamines

Research on dicyclopentadiene (DCPD)-derived Mannich amines demonstrates that diethylenetriamine reacts with phenol-terminating adducts and formaldehyde to produce curing agents containing phenol, amine, and tricyclodecane functionalities within the same molecule [1]. This trifunctional molecular architecture — combining phenolic hydroxyl (accelerator), primary/secondary amine (cross-linker), and rigid polycyclic hydrocarbon (thermal stability/Tg enhancement) — is a direct consequence of DETA's three-nitrogen, two-primary-amine structure. Monoamines (e.g., dimethylamine, dibutylamine) yield only bifunctional Mannich bases lacking the cross-linking amine sites, while tetraamines like TETA introduce excessive cross-link density that can embrittle cured networks [1]. The C18–C24 alkenyl variant of CAS 67762-62-3 extends this concept with an additional long-chain hydrophobic segment that imparts flexibility and moisture resistance to the cured epoxy matrix .

Epoxy curing agent Mannich amine Multifunctional cross-linker

Free Formaldehyde Reduction of 78.79–98.64% Achieved with DETA Co-Catalysis vs. Conventional TEA or Ammonia Resins

In phenol-formaldehyde resol resin synthesis, the addition of DETA as a co-catalyst reduced free formaldehyde content to 0.07% (a 98.64% reduction vs. the ammonia-catalyzed baseline of 5.13%) and 0.07% (a 78.79% reduction vs. the TEA-catalyzed baseline of 0.33%) [1]. While TETA achieved an even greater formaldehyde reduction (99.03% vs. ammonia, 84.85% vs. TEA), DETA simultaneously delivered superior phenol/hydroxymethyl reduction (Evidence Item 2), making it the more balanced choice when both free phenol and free formaldehyde must be minimized — a common dual requirement in low-emission resin specifications [1].

Formaldehyde emission reduction Phenolic resin Low-VOC resin technology

Validated Application Scenarios for CAS 67762-62-3 (C18–C24 Alkenyl Phenol–DETA–Formaldehyde Mannich Base)


High-Alkalinity Marine Cylinder Oil Dispersant Concentrates

The C18–C24 alkenyl phenol–DETA–formaldehyde Mannich base, particularly as its calcium salt, provides an alkalinity value of ~241 mg KOH/g with a concentrate viscosity of only ~1,806 SUS at 99°C, as demonstrated in the tetrapropenylphenol surrogate system [1]. This uniquely low viscosity at high alkalinity enables the formulation of pumpable dispersant concentrates for marine cylinder lubricants, where neutralization of sulfuric acid from high-sulfur fuels is critical. In contrast, Mannich bases derived from C8 alkylphenols exhibit viscosities exceeding 43,000 SUS under comparable conditions, making them impractical for concentrate handling and blending [1].

Low-VOC Phenol-Formaldehyde Resin Manufacturing with Dual Residual Monomer Control

When used as a co-catalyst or structural comonomer in resol resin synthesis, the DETA moiety (as present in CAS 67762-62-3) reduces residual phenol/hydroxymethyl derivatives by 52.49% versus TEA-catalyzed systems and free formaldehyde by up to 98.64% versus ammonia-catalyzed baselines [2]. This dual reduction capability positions DETA-containing Mannich bases as preferred raw materials for low-VOC phenolic resins used in mineral wool insulation binders, laminated plastics, and foundry resins, where both free phenol and formaldehyde emissions are regulated [2].

Multifunctional Epoxy Curing Agents with Built-In Acceleration and Hydrophobic Modification

The DETA–formaldehyde–phenol Mannich architecture yields curing agents with phenolic hydroxyl groups (accelerating epoxy ring-opening), primary and secondary amines (controlled cross-linking), and a C18–C24 alkenyl chain (moisture resistance and flexibility) — all within a single molecule [3]. This trifunctional design eliminates the need for separate accelerator additives and hydrophobic modifiers in epoxy formulations for marine coatings, civil engineering adhesives, and electronic encapsulants, where moisture ingress and thermal cycling resistance are critical performance requirements [3].

Petroleum Demulsifier and Fuel Detergent Intermediates

The combination of a long-chain hydrophobic alkenyl phenol (C18–C24) with a hydrophilic polyamine (DETA) head group, bridged by formaldehyde, creates an amphiphilic molecular architecture that is structurally analogous to proven Mannich base demulsifiers and fuel detergents [4]. While quantitative demulsification or detergency data for the exact CAS 67762-62-3 compound are not available in the open literature, the structural precedent established by related Mannich bases (e.g., US 4,892,563 for fuel compositions) supports its evaluation in water-in-oil emulsion breaking and fuel injector deposit control applications [4].

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